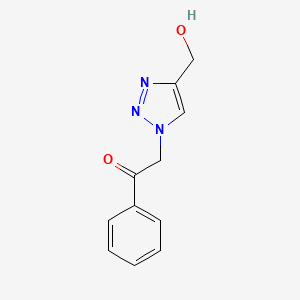

1-Phenacyl-1H-1,2,3-triazole-4-methanol

説明

Structure

3D Structure

特性

IUPAC Name |

2-[4-(hydroxymethyl)triazol-1-yl]-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-8-10-6-14(13-12-10)7-11(16)9-4-2-1-3-5-9/h1-6,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGCEQIDDZQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(N=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation Studies of 1 Phenacyl 1h 1,2,3 Triazole 4 Methanol Scaffolds

Functional Group Transformations on the Phenacyl and Hydroxymethyl Moieties

The presence of both a ketone on the phenacyl substituent and a primary alcohol on the hydroxymethyl group allows for a range of selective transformations.

In studies involving related 1,2,3-triazole structures, the reduction of different functional groups has been shown to be highly selective. For instance, in dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate, the phenacyl ketone can be chemoselectively reduced to the corresponding alcohol using sodium borohydride (B1222165) (NaBH₄) in methanol (B129727). mdpi.com This reduction occurs rapidly, often within minutes, without affecting the ester groups on the triazole ring. mdpi.com This selectivity is attributed to the higher reactivity of the ketone compared to the ester functionalities under these conditions.

The general scheme for this chemoselective reduction is as follows:

Starting Material: A 1-phenacyl-1H-1,2,3-triazole derivative with ester groups.

Reagent: Sodium Borohydride (NaBH₄) in Methanol.

Product: The corresponding 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole derivative, with the ester groups remaining intact.

This initial reduction of the ketone is a critical step, as the newly formed hydroxyl group can influence subsequent reactions on the molecule.

Following the chemoselective reduction of the phenacyl ketone, further reduction of ester groups on the triazole ring can be achieved, and this process is often regioselective. In studies on dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate, it has been observed that the ester group at the C(5) position of the triazole ring is more reactive towards reduction by sodium borohydride than the ester group at the C(4) position. mdpi.comnih.gov This regioselectivity allows for the preferential formation of the C(5)-hydroxymethyl derivative while the C(4)-ester group remains.

The regioselective reduction can be summarized in the following table:

| Starting Material | Reagent | Product | Position of Reduction |

| Dimethyl 1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate | NaBH₄ | Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate | C(5) Ester |

| Methyl 1-substituted-1H-1,2,3-triazole-5-carboxylates | NaBH₄ | 1-substituted-5-(hydroxymethyl)-1H-1,2,3-triazoles | C(5) Ester |

| Methyl 1-substituted-1H-1,2,3-triazole-4-carboxylates | NaBH₄ | 1-substituted-4-(hydroxymethyl)-1H-1,2,3-triazoles (slower reaction, requires excess reagent) | C(4) Ester |

The difference in reactivity between the C(4) and C(5) ester groups is a key aspect of the regioselectivity observed in these reductions.

The nature of the substituent at the N(1) position of the triazole ring has a significant impact on the rates and selectivity of reduction reactions. mdpi.comnih.gov The presence of a β-hydroxyl group on the N(1)-substituent, formed from the initial reduction of the phenacyl ketone, has been shown to have a rate-enhancing effect on the subsequent reduction of the C(5) ester group. mdpi.comnih.gov

The reaction times for the reduction of the C(5) ester can vary greatly depending on the N(1)-substituent, as illustrated in the following table based on related triazole diesters:

| N(1)-Substituent | Reaction Time for C(5) Ester Reduction |

| 2-hydroxy-2-phenylethyl | Shorter |

| Benzyl (B1604629) | Longer |

| 3-phenylprop-2-en-1-yl | Moderate |

This rate enhancement is a crucial factor in controlling the outcome of the reaction and achieving the desired product. The electronic properties of the N(1)-substituent can also influence the electron density of the triazole ring, thereby affecting the reactivity of the attached functional groups.

Intramolecular interactions, particularly hydrogen bonding, play a pivotal role in the reactivity of these triazole scaffolds. The regioselective reduction of the C(5) ester group is attributed to the lower electron densities at the C(5) position and the C(5) ester carbonyl carbon of the 1,2,3-triazole ring. mdpi.comnih.gov These electron densities can be further lowered in cases involving intramolecular hydrogen bonding. mdpi.comnih.gov

The hydroxyl group formed from the reduction of the phenacyl ketone can participate in intramolecular hydrogen bonding with the nitrogen atoms of the triazole ring or the carbonyl oxygen of the ester groups. This interaction can increase the electrophilicity of the C(5) ester carbonyl carbon, making it more susceptible to nucleophilic attack by the borohydride reagent. This intramolecular assistance helps to explain the observed regioselectivity and the rate-enhancing effect of the β-hydroxyl group on the N(1)-substituent.

Derivatization at the Hydroxyl Group of 1-Phenacyl-1H-1,2,3-triazole-4-methanol

The hydroxymethyl group at the C(4) position of the triazole ring provides a handle for further derivatization, allowing for the introduction of various functional groups and the extension of the molecular scaffold. Common derivatization reactions at this hydroxyl group include etherification, esterification, and conversion to other functional groups.

An example of such a derivatization is the O-benzylation of a hydroxyl group on a related triazole derivative. This reaction is typically carried out using a benzyl halide in the presence of a base.

| Reaction Type | Reagents | Product |

| O-benzylation | Benzyl bromide, base (e.g., NaH) | 4-(Benzyloxymethyl) derivative |

| Esterification | Acyl chloride, base (e.g., pyridine) | 4-(Acyloxymethyl) derivative |

| Halogenation | Thionyl chloride (SOCl₂) | 4-(Chloromethyl) derivative |

These derivatization reactions are essential for creating a library of compounds with diverse properties and for synthesizing more complex molecular architectures.

Formation of Fused 1,2,3-Triazole Heterocyclic Systems from Phenacyl Derivatives

The phenacyl group attached to the N(1) position of the triazole ring can be utilized in cyclization reactions to form fused heterocyclic systems. These reactions often involve the ketone of the phenacyl group and a suitably positioned functional group on the triazole ring or an external reagent.

One approach to forming fused systems is through intramolecular cyclization. For example, a phenacyl-substituted triazole can undergo cyclization to form a triazolo-fused six-membered ring. Another strategy involves a tandem reaction sequence, such as a diazotization followed by an azo coupling reaction, to construct fused triazinone systems from appropriate amide precursors. beilstein-journals.org

Palladium-catalyzed intramolecular direct arylation or Heck reactions of 5-iodotriazoles, which can be derived from phenacyl-substituted triazoles, provide a convenient route to polycyclic frameworks containing fused 1,2,3-triazoles. rsc.orgnih.gov

These synthetic strategies open up possibilities for the creation of novel and complex heterocyclic compounds with potential applications in various fields of chemistry.

Investigations into the Reactivity of Phenacylidene Derivatives

The phenacyl moiety attached to the 1-position of the 1,2,3-triazole ring in "this compound" introduces a reactive carbonyl group, making it a key site for various chemical transformations. Research in this area has focused on leveraging the reactivity of this ketone to synthesize a range of novel heterocyclic systems and functionalized triazole derivatives. These studies are crucial for developing new compounds with potential applications in medicinal chemistry and materials science.

The primary route for the synthesis of 1-phenacyl-4-substituted 1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. bohrium.com This method provides a highly efficient and regioselective pathway to 1,4-disubstituted triazoles. The general synthetic approach starts with the preparation of phenacyl azide (B81097) from the corresponding phenacyl bromide and sodium azide. rdd.edu.iquobaghdad.edu.iq This azide is then reacted with a suitable alkyne, such as propargyl alcohol, to yield the desired 1-phenacyl-1H-1,2,3-triazole scaffold.

Synthetic Transformations of the Phenacyl Group

The carbonyl group of the phenacyl moiety is a versatile functional handle for a variety of chemical reactions. These transformations allow for the extension of the molecular framework and the introduction of new functionalities.

One common reaction is the Claisen-Schmidt condensation, which involves the reaction of the phenacyl ketone with an aldehyde in the presence of a base to form a chalcone (B49325). mdpi.com For instance, 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one has been reacted with 2-naphthaldehyde (B31174) in the presence of ethanolic sodium hydroxide (B78521) to produce the corresponding (E)-chalcone in high yield. mdpi.com This reaction demonstrates the accessibility of the α-protons of the phenacyl group and their utility in forming new carbon-carbon bonds.

The resulting chalcones can then serve as precursors for the synthesis of other heterocyclic rings. For example, reaction of a triazole-containing chalcone with thiosemicarbazide (B42300) can lead to the formation of pyrazolin-N-thioamides, which can be further cyclized to form novel thiazole (B1198619) derivatives. nih.gov

Furthermore, the aldehyde functionality, which can be generated from the methanol group at the 4-position of the triazole ring via oxidation, offers another site for reactivity. 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde and its derivatives are valuable intermediates in the synthesis of bioactive compounds. The aldehyde group can undergo oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition and substitution reactions.

Coupling Reactions

Palladium-catalyzed coupling reactions have also been employed to further functionalize the 1-phenacyl-1,2,3-triazole scaffold. bohrium.com For example, Sonogashira or Suzuki coupling reactions can be performed on triazole derivatives that have been appropriately halogenated, allowing for the introduction of various aryl or alkynyl groups. This strategy significantly expands the diversity of accessible structures.

The following table summarizes some of the key reactions involving the phenacyl group in 1,2,3-triazole derivatives:

| Reaction Type | Reagents and Conditions | Product Type |

| Claisen-Schmidt Condensation | Aldehyde, Base (e.g., NaOH in Ethanol) | Chalcone |

| Heterocycle Formation | Chalcone, Thiosemicarbazide | Pyrazolin-N-thioamide |

| Oxidation (of C4-methanol) | Oxidizing Agent (e.g., MnO2) | Aldehyde |

| Reduction (of phenacyl ketone) | Reducing Agent (e.g., NaBH4) | Alcohol |

| Palladium-Catalyzed Coupling | Terminal Alkyne or Boronic Acid, Palladium Catalyst | Aryl/Alkynyl-substituted Triazole |

These investigations into the reactivity of phenacyl derivatives of 1,2,3-triazoles highlight the synthetic versatility of this class of compounds. The ability to modify both the phenacyl group and other substituents on the triazole ring provides a powerful platform for the generation of diverse molecular architectures with a wide range of potential applications.

Spectroscopic and Advanced Structural Characterization in 1 Phenacyl 1h 1,2,3 Triazole 4 Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-Phenacyl-1H-1,2,3-triazole-4-methanol, both ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. Key expected resonances include a singlet for the C5 proton of the triazole ring, signals for the aromatic protons of the phenacyl group, a characteristic singlet for the methylene (B1212753) protons adjacent to the carbonyl group, and signals associated with the hydroxymethyl group at the C4 position. researchgate.netrsc.org

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Expected signals include those for the two distinct carbons of the triazole ring, the carbonyl carbon of the phenacyl group, the methylene carbons of the phenacyl and methanol (B129727) substituents, and the carbons of the phenyl ring. researchgate.netrsc.orgrsc.org

Interactive Data Table: Expected NMR Chemical Shifts (δ) in ppm

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Notes |

| Triazole CH | ~8.0 - 8.5 | ~120 - 125 | Position can vary based on solvent and substitution. rsc.org |

| Ph enyl-H (aromatic) | ~7.4 - 8.0 | ~128 - 135 | Complex multiplet pattern expected. |

| N-CH₂ -CO | ~5.8 - 6.0 | ~54 - 58 | Singlet, deshielded by the adjacent nitrogen and carbonyl group. |

| C=O (ketone) | N/A | ~190 - 195 | Carbonyl carbon signal is characteristic but has no attached protons. |

| Triazole C -CH₂OH | N/A | ~145 - 150 | Quaternary carbon of the triazole ring. researchgate.net |

| CH₂ -OH | ~4.7 - 4.9 | ~56 - 60 | Methylene protons adjacent to the hydroxyl group. researchgate.net |

| CH₂-OH | Variable | N/A | Broad singlet, position is concentration and solvent dependent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. rsc.orgmdpi.com

Key expected vibrational frequencies include a broad absorption band for the O-H stretch of the alcohol, a strong, sharp peak for the C=O stretch of the ketone, and multiple bands corresponding to C-H stretching (both aromatic and aliphatic), C=C and C=N stretching from the rings, and N=N stretching from the triazole moiety. mdpi.comresearchgate.net

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 3000 | Medium |

| Ketone (C=O) | C=O Stretch | 1680 - 1700 | Strong, Sharp mdpi.com |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Triazole Ring | C=N, N=N Stretch | 1400 - 1500 | Medium |

| Alcohol C-O | C-O Stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. rsc.org For this compound (C₁₁H₁₁N₃O₂), the molecular weight is 217.23 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 217.

The fragmentation pattern would provide evidence for the compound's structure. Common fragmentation pathways for related triazoles often involve the cleavage of the N-substituent. rsc.org Expected fragmentation for this molecule would include the loss of the phenacyl group (C₈H₇O) or the benzoyl group (C₇H₅O), and cleavage at the methanol substituent.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Formula of Fragment |

| 217 | Molecular Ion [M]⁺ | [C₁₁H₁₁N₃O₂]⁺ |

| 186 | [M - CH₂OH]⁺ | [C₁₁H₁₀N₃O]⁺ |

| 112 | [M - C₈H₇O]⁺ | [C₃H₄N₃O]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Although a specific crystal structure for this compound has not been reported in the searched literature, this technique would be capable of providing unequivocal proof of its constitution. spectrabase.com

A crystallographic analysis would yield detailed information on:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule, confirming the geometry of the triazole and phenyl rings. nih.govresearchgate.net

Conformation: The dihedral angles between the triazole ring, the phenacyl group, and the methanol substituent. nih.gov

Intermolecular Interactions: The presence of hydrogen bonding (e.g., involving the hydroxyl group) and other non-covalent interactions that dictate the crystal packing. nih.govnih.gov

This data is crucial for understanding the molecule's solid-state properties and potential interactions in a biological or material context.

Thermal Analysis Techniques (Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)) for Studying Thermal Behavior

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would reveal its decomposition temperature and identify the mass loss associated with different degradation steps. This provides insight into the compound's thermal stability. jocpr.com

Differential Thermogravimetry (DTG): DTG is the first derivative of the TGA curve, and it plots the rate of mass loss versus temperature. The peaks in the DTG curve correspond to the temperatures at which the rate of decomposition is maximal, providing a clearer picture of the distinct stages of thermal degradation. jocpr.com

A typical thermal analysis of a triazole derivative might show a multi-step degradation process, indicating the sequential loss of substituents before the core heterocyclic structure decomposes. jocpr.com

Computational and Theoretical Investigations of 1 Phenacyl 1h 1,2,3 Triazole 4 Methanol and Analogs

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in medicinal chemistry for predicting how a ligand, such as a 1,2,3-triazole derivative, will interact with a biological target, typically a protein or enzyme. This approach helps in understanding the binding mode and affinity of the ligand, which is crucial for designing new therapeutic agents.

Docking studies on various 1,2,3-triazole derivatives have demonstrated their potential to bind effectively to the active sites of enzymes and receptors. For instance, stilbene-linked 1,2,3-triazoles have been docked against the 1TUB receptor to support in vitro cytotoxicity data against cancer cell lines. nih.gov Similarly, novel 1,2,3-triazole derivatives designed as mimics of the steroidal system have shown effective binding to the active sites of enzymes like aromatase and estrogen receptors, indicating their potential as anticancer agents. nih.govmdpi.com The primary goal of these docking investigations is to accurately model the structure and understand the chemical action of the ligand within the binding site of the target. pnrjournal.com

The interaction of 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists with the estrogen-related receptor α (ERRα) has been explored using molecular dynamics (MD) simulations. nih.govnih.gov These simulations revealed that the binding free energy is correlated with the biological activity of the inverse agonist. Key interactions with hydrophobic residues were identified as crucial for the activity of these compounds. nih.govnih.gov In another study, molecular docking was used to investigate the binding mechanism of four triazole inhibitors with the sterol 14α-demethylase enzyme (CYP51), a key target for antifungal drugs. frontiersin.org The results highlighted the importance of hydrophobic interactions in the binding of these inhibitors. frontiersin.org

The following table summarizes the findings of selected molecular docking studies on 1,2,3-triazole analogs:

<हरी-इंटरैक्टिव-टेबल> { "columns": [ {"id": "c1", "label": "Triazole Analog"}, {"id": "c2", "label": "Biological Target"}, {"id": "c3", "label": "Key Findings"} ], "rows": [ {"c1": "Stilbene-linked 1,2,3-triazoles", "c2": "1TUB receptor", "c3": "Supported in vitro cytotoxicity data for anticancer activity. nih.gov"}, {"c1": "4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives", "c2": "Aromatase, Estrogen Receptors", "c3": "Effective binding to active sites, suggesting potential as anticancer agents. nih.govmdpi.com"}, {"c1": "1-Phenyl-4-benzoyl-1-hydro-triazole inverse agonists", "c2": "Estrogen-related receptor α (ERRα)", "c3": "Binding free energy correlated with biological activity; hydrophobic interactions are crucial. nih.govnih.gov"}, {"c1": "Posaconazole, Itraconazole, Fluconazole, Voriconazole", "c2": "Sterol 14α-demethylase (CYP51)", "c3": "Hydrophobic interactions are the main driving force for inhibitor binding. frontiersin.org"} ] }

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TDDFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules. DFT has been widely applied to study triazole derivatives, providing insights that align with experimental findings. acs.orgnih.gov

DFT calculations can be used to optimize the geometry of molecules, determining the most stable three-dimensional structure. nih.gov For instance, the molecular structure of 1,2,4-triazole (B32235) has been calculated using the B3LYP/6–31G approximation, showing a planar structure with bond lengths and angles consistent with experimental data. researchgate.net Similar calculations have been performed for various substituted 1,2,4-triazole derivatives to determine their optimized geometries and thermochemical properties. acs.orgnih.gov

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules and predict their UV-Vis absorption spectra. rsc.orgresearchgate.netresearchgate.net TD-DFT calculations have been employed to study the photophysical features of 1,2,3-triazole-based regioisomers, although the results can be sensitive to the choice of functional and the inclusion of solvent effects. rsc.org For 3,5-diamino-1,2,4-triazole, TD-DFT has been used to compute the electronic absorption spectrum, with the results being compared to experimental data. researchgate.net

Analysis of Electronic Properties and Molecular Descriptors

The electronic properties of 1-Phenacyl-1H-1,2,3-triazole-4-methanol and its analogs can be analyzed through various molecular descriptors derived from quantum chemical calculations. These descriptors provide a quantitative measure of the chemical reactivity and stability of the molecules.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For 3,5-diamino-1,2,4-triazole, the calculated HOMO-LUMO gap is low, suggesting low kinetic stability and high chemical reactivity. researchgate.net

Other important molecular descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Hardness (η) and Softness (σ): Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor.

These descriptors have been calculated for various 1,2,4-triazole derivatives to understand their chemical reactivity and to correlate with experimental findings from biological assays. acs.orgnih.gov

The following table provides a summary of key electronic properties and molecular descriptors for a representative triazole derivative:

<हरी-इंटरैक्टिव-टेबल> { "columns": [ {"id": "c1", "label": "Property/Descriptor"}, {"id": "c2", "label": "Significance"} ], "rows": [ {"c1": "HOMO Energy", "c2": "Indicates electron-donating ability."}, {"c1": "LUMO Energy", "c2": "Indicates electron-accepting ability."}, {"c1": "HOMO-LUMO Gap", "c2": "Relates to chemical reactivity and kinetic stability. researchgate.net"}, {"c1": "Electronegativity (χ)", "c2": "Measures the ability to attract electrons."}, {"c1": "Hardness (η)", "c2": "Measures resistance to change in electron distribution."}, {"c1": "Electrophilicity Index (ω)", "c2": "Quantifies the electrophilic nature of a molecule."} ] }

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like this compound, understanding the preferred conformations is crucial as it can influence their biological activity.

DFT calculations have been used to perform conformational analysis on bi-1,2,3-triazole, revealing fourteen conformers with energy minima. ekb.eg The potential energy surface was scanned to identify the most favorable conformers, and various electronic and thermodynamic parameters were evaluated. ekb.eg Similarly, a systematic analysis of the conformational space of 1,4- and 1,5-substituted 1,2,3-triazole amino acids has been conducted using quantum chemical calculations, identifying multiple stable conformers. chalmers.sekaust.edu.sa

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of conformational changes and intermolecular interactions over time. MD simulations have been used to investigate the binding mechanism of triazole inhibitors to CYP51, revealing the stability of the inhibitors in the binding cavity and the importance of hydrophobic interactions. frontiersin.org In another study, MD simulations of 1,2,4-triazole derivatives in different media were used to evaluate their conformations and interaction energies. researchgate.net

Studies on Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Solvent Effects)

Intermolecular and intramolecular interactions play a critical role in determining the structure, properties, and biological activity of molecules. Hydrogen bonding is a particularly important interaction for triazole derivatives.

The 1,2,3-triazole ring is a good hydrogen bond acceptor, which can be crucial for its interaction with biological targets. researchgate.net The ability of triazoles to form hydrogen bonds has been studied both experimentally and theoretically. researchgate.net Ab-initio studies have been used to investigate hydrogen bond networks in 1,2,3-triazole phases, analyzing both intramolecular and intermolecular hydrogen bond distances. nih.gov Intramolecular hydrogen bonds can also be important, for example, in constructing planar tricyclic structures in energetic materials containing triazole rings. nih.gov

Solvent effects can significantly influence the properties and reactivity of molecules. The use of different solvents can affect the synthesis of 1,2,3-triazoles, with green solvents like water and glycerol (B35011) being explored for more environmentally friendly processes. researchgate.netconsensus.app The impact of solvent on the conformational preferences of bi-1,2,3-triazole has been studied using the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. ekb.eg

Theoretical Predictions of Reactivity, Regioselectivity, and Stability

Theoretical calculations are valuable for predicting the reactivity, regioselectivity, and stability of chemical reactions involving 1,2,3-triazoles. The synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example where regioselectivity is a key factor. nih.govtandfonline.com

DFT has been employed to study the regioselectivity of the 1,3-dipolar cycloaddition reaction between alkynes and azides to form 1,2,3-triazoles. These studies can help to explain the experimentally observed regioselectivity and guide the choice of reaction conditions to favor the desired isomer. Reactivity descriptors, such as Fukui functions and partial atomic charges, derived from DFT calculations, can be used to predict the most reactive sites in a molecule and explain the observed regioselectivity in reactions like the alkylation of 1,2,4-triazole-3-thiones. researchgate.net

The thermal stability of triazole derivatives has also been investigated using theoretical methods. For example, thermal analysis of two triazole derivatives, 1H-1,2,3-triazol-3-ium 2,4,6-trinitrophenolate (TZP) and 1H-1,2,3-triazole:3,5-dinitrobenzoic acid (TZDBA), revealed that both compounds were stable up to 160 °C. researchgate.net

Mechanistic Research on Transformations Involving 1 Phenacyl 1h 1,2,3 Triazole 4 Methanol

Elucidation of Mechanistic Cycles for Catalyzed Reactions

Mechanistic studies on the formation of 1,2,3-triazoles, such as the well-known Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), have been extensively reported. frontiersin.orgnih.gov The generally accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097) in a stepwise manner. This process is followed by cyclization and subsequent protonolysis to yield the 1,4-disubstituted 1,2,3-triazole and regenerate the copper catalyst. nih.gov

A proposed mechanistic pathway for a temperature-mediated synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole involves a triazolyl-copper complex intermediate generated from the CuAAC reaction. nih.gov The subsequent reaction pathway is believed to be influenced by temperature, affecting the reactivity of the copper complex intermediates. nih.gov

While these cycles are fundamental to the synthesis of the 1,2,3-triazole core, specific catalyzed reactions where 1-Phenacyl-1H-1,2,3-triazole-4-methanol acts as a substrate and the elucidation of their mechanistic cycles have not been documented.

Investigation of Regioselective Reaction Pathways

The regioselectivity in the synthesis of 1,2,3-triazoles is a critical aspect of their chemistry, with different catalysts leading to distinct isomers. For instance, copper-catalyzed cycloadditions typically yield 1,4-disubstituted products, while ruthenium catalysts often favor the formation of 1,5-disubstituted regioisomers.

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to investigate the chemo- and regioselectivity of cycloaddition reactions involving triazole derivatives. scispace.com These studies analyze the electronic properties of the reactants to predict the most favorable reaction pathway. For example, in the [3+2] cycloaddition reaction between 1-benzyl-4-ethynyl-1H- frontiersin.orgnih.govnih.govtriazole and an azide, analysis of the energies associated with different reaction pathways indicated a high degree of chemio- and regioselectivity. scispace.com

Furthermore, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved with high regioselectivity through methods like the copper-catalyzed oxidative azide-olefin cycloaddition (OAOC) reaction. researchgate.net However, investigations into the regioselective reaction pathways of This compound itself as a reactant are absent from the current body of scientific literature.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is key to understanding reaction mechanisms. In the context of 1,2,3-triazole synthesis, various intermediates have been proposed and, in some cases, characterized. For the Dimroth azide-enolate cycloaddition, which leads to highly substituted 1,2,3-triazoles, the mechanism is thought to involve either a stepwise concerted [3+2] cycloaddition or a stepwise addition of the enolate to the azide, forming an N1-triazenyl ion intermediate. nih.gov

In transformations involving N-acyl-1,2,3-triazoles, these compounds themselves have been identified as key intermediates in denitrogenative transformations. rsc.org Their isolation and characterization, including through X-ray crystallography, have provided direct evidence for their role in reaction pathways. rsc.org

Aryl diazonium salts are also utilized as intermediates and nitrogen sources for the generation of various heterocyclic compounds, including triazoles. frontiersin.orgnih.gov Despite these advances in the broader field of triazole chemistry, there is no available research that identifies or characterizes reaction intermediates in transformations specifically involving This compound .

Advanced Applications of 1 Phenacyl 1h 1,2,3 Triazole 4 Methanol and Its Derivatives in Chemical Science

Role as Photostabilizers in Polymer Science

The degradation of polymers under the influence of ultraviolet (UV) radiation is a significant challenge in material science. Triazole derivatives have been investigated as effective photostabilizers due to their ability to absorb UV radiation and dissipate the energy in a harmless manner. researchgate.net While direct studies on 1-Phenacyl-1H-1,2,3-triazole-4-methanol are limited, research on analogous structures provides strong evidence for its potential in this application.

Heterocyclic compounds containing a triazole ring, particularly those with aromatic moieties like the phenacyl group, are known to act as UV absorbers. researchgate.netgsconlinepress.com The synthesis of triazole derivatives from precursors such as p-phenyl phenacyl bromide has been shown to yield compounds with significant photostabilizing activity when incorporated into polymer matrices like polystyrene. gsconlinepress.comgsconlinepress.comresearchgate.net These additives help in mitigating the photooxidation of the polymer, a process that leads to the loss of mechanical properties and discoloration. gsconlinepress.com The mechanism of photostabilization often involves the triazole ring system absorbing UV light and the phenacyl group potentially participating in energy dissipation through intramolecular processes. The effectiveness of these stabilizers is often evaluated by monitoring changes in the polymer's weight loss and the formation of photooxidation products over time upon exposure to UV radiation. gsconlinepress.comresearchgate.net

| Triazole Derivative Type | Polymer Matrix | Key Findings | Reference |

|---|---|---|---|

| Triazole derivative from p-phenyl phenacyl bromide | Polystyrene (PS) | Demonstrated effective photostabilizing activity by reducing weight loss of PS films upon UV irradiation. | gsconlinepress.com, gsconlinepress.com, researchgate.net |

| Sulphur-containing triazole heterocycles | Polystyrene (PS) | Identified as strong photostabilizers, mitigating photooxidation. | gsconlinepress.com |

| Metal complexes of 1,2,4-triazole-3-thione derivative | Polystyrene (PS) | Improved photostability of PS films by monitoring changes in molecular weight and functional group indices. | uobaghdad.edu.iq |

Utility as Intermediates in Complex Organic Synthesis and Material Science

The 1,2,3-triazole core is a robust and largely inert scaffold, making it an ideal linker in the construction of more complex molecules. frontiersin.org The synthesis of 1,4-disubstituted 1,2,3-triazoles through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the field of organic synthesis due to its high efficiency and regioselectivity. frontiersin.orgnih.gov this compound serves as a prime example of a versatile intermediate in this context.

The "click" reaction allows for the straightforward linkage of the triazole core, derived from an azide (B81097) and an alkyne, to various molecular fragments. nih.gov The phenacyl and methanol (B129727) functionalities on the 1- and 4-positions of the triazole ring in the title compound offer sites for further chemical modification, enabling the synthesis of a diverse array of derivatives. For instance, the hydroxyl group of the methanol moiety can be easily converted into other functional groups or used as a point of attachment for other molecules. This versatility makes this compound and its analogues valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. frontiersin.orgnih.gov The stability of the triazole ring under various reaction conditions further enhances its utility as a reliable building block in multi-step syntheses. frontiersin.org

Building Blocks for Hybrid Molecular Architectures (e.g., 1,2,3-Triazole-Benzoxazole Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug discovery to develop compounds with improved affinity, selectivity, and reduced side effects. The 1,2,3-triazole scaffold is an excellent linker for creating such hybrid molecules due to its ease of synthesis via click chemistry and its ability to connect different molecular fragments. researchgate.net

A notable application of this strategy is the synthesis of 1,2,3-triazole-benzoxazole hybrids. nih.govresearchgate.net Benzoxazole (B165842) derivatives are known for their diverse biological activities. By linking a benzoxazole moiety to a 1,2,3-triazole core, researchers have developed novel compounds with potential therapeutic applications. nih.govnih.gov The synthetic route to these hybrids often involves the use of a triazole intermediate that can be readily functionalized. For example, a thiopropargylated benzoxazole can be reacted with an azide-containing phenacyl derivative through a Huisgen cycloaddition to yield the desired 1,2,3-triazole-linked benzoxazole phenacyl derivative. nih.gov This modular approach allows for the systematic variation of the substituents on both the triazole and benzoxazole rings, facilitating the exploration of structure-activity relationships.

| Starting Materials | Reaction Type | Key Features of Hybrid Molecule | Reference |

|---|---|---|---|

| Thiopropargylated benzoxazole and azide-containing phenacyl/acetoacetanilide derivatives | Azide-alkyne Huisgen cycloaddition (Click Chemistry) | Combines the bioactive scaffolds of 1,2,3-triazole and benzoxazole. | nih.gov, researchgate.net |

| o-bis(azidomethyl)benzene and an alkyne | Copper N-heterocyclic carbene catalysis | Formation of symmetrical N1–N1′-bis-1H-1,2,3-triazoles. | researchgate.net |

Contributions to the Development of Novel Chemical Scaffolds

A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds. The 1,2,3-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov Derivatives of this compound have been instrumental in the development of novel chemical scaffolds with significant therapeutic potential.

One prominent example is the development of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a new scaffold for antimicrotubule agents. nih.govnih.gov Although this example features a benzyl (B1604629) group instead of a phenacyl group at the 1-position, the core structure of 1-(substituted)-1H-1,2,3-triazole-4-methanol is the same. This scaffold has been shown to yield compounds that inhibit tubulin polymerization and the growth of cancer cells, with some derivatives exhibiting IC50 values in the nanomolar range against human breast tumor cells. nih.gov The synthesis of these compounds is readily achieved through CuAAC, highlighting the accessibility of this scaffold for further derivatization and optimization. nih.gov The discovery of this and other triazole-based scaffolds underscores the importance of the 1,2,3-triazole-4-methanol core in generating new classes of compounds with diverse biological activities. nih.govekb.eg

Q & A

Q. What are the standard synthetic protocols for 1-Phenacyl-1H-1,2,3-triazole-4-methanol in academic research?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A representative procedure involves:

- Reacting a phenacyl azide with propargyl alcohol derivatives in a solvent system such as THF/triethylamine (TEA) or DMF/H2O/butanol.

- Using catalytic CuI or CuSO4·5H2O with sodium ascorbate as a reducing agent.

- Stirring at room temperature for 24–48 hours, followed by extraction, drying, and purification via column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- <sup>1</sup>H and <sup>13</sup>C NMR : Key for confirming the triazole ring formation (e.g., characteristic peaks at δ 7.5–8.5 ppm for aromatic protons) and the methanol group (δ 4.5–5.0 ppm).

- IR Spectroscopy : Identifies hydroxyl (O–H stretch at ~3200 cm<sup>−1</sup>) and triazole C–N stretches (~1600 cm<sup>−1</sup>).

- Elemental Analysis : Validates purity by matching calculated and observed C/H/N/O percentages .

Q. What functional group transformations are feasible for this compound?

- The methanol (–CH2OH) group can undergo oxidation to carboxylic acids or phosphorylation (e.g., Appel reaction with CBr4/PPh3).

- The phenacyl group enables nucleophilic substitutions (e.g., bromination at the α-position) or reductions to secondary alcohols .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic characterization?

Conflicting NMR/IR data (e.g., ambiguous stereochemistry) can be resolved via single-crystal X-ray diffraction. Using SHELXL for refinement:

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

Q. How can computational methods aid in predicting biological activity?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., kinases) by analyzing binding poses of the triazole and phenacyl moieties.

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenacyl ring) with antimicrobial or anticancer activity .

Q. How are structural dynamics analyzed in solution versus solid state?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。